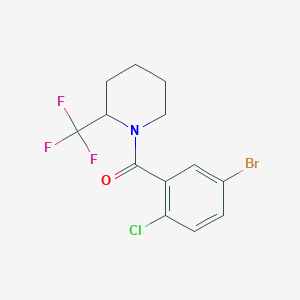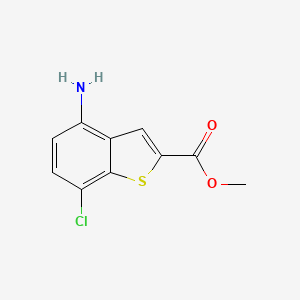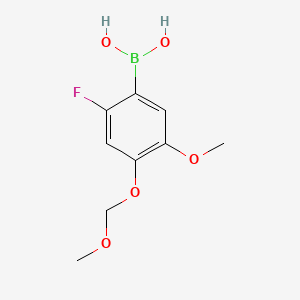![molecular formula C12H17N5O4 B14763800 (2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine ring and the attachment of the oxolane moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cellular processes and as a probe for understanding biochemical pathways. Its ability to interact with nucleic acids makes it a valuable tool in molecular biology research.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar purine ring structure but different functional groups.
Guanosine: Another nucleoside with a purine ring, differing in the attached sugar and functional groups.
Cytidine: A nucleoside with a pyrimidine ring, used for comparison due to its structural similarities.
Uniqueness
(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8-,9-,11-/m1/s1 |
InChIキー |
LATGTARLJMDFKA-TURQNECASA-N |
異性体SMILES |
CN(C)C1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


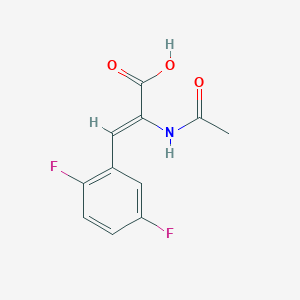
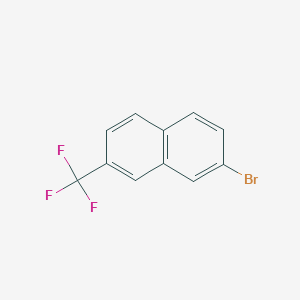
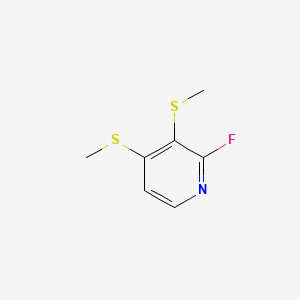

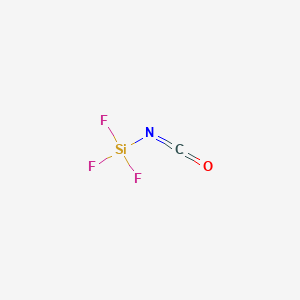
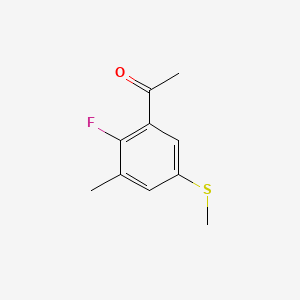
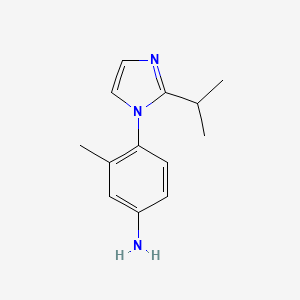

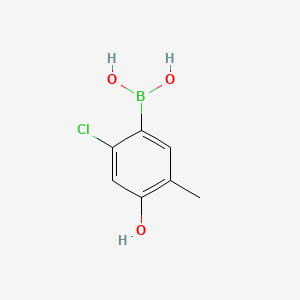
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
